2-Isopropyl-1h-benzoimidazol-5-ylamine dihydrochloride

Vue d'ensemble

Description

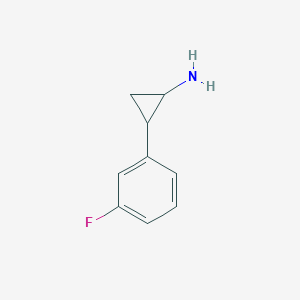

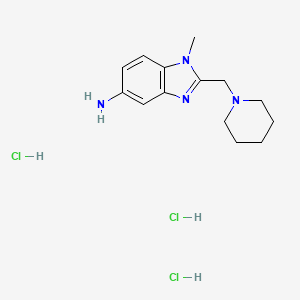

2-Isopropyl-1h-benzoimidazol-5-ylamine dihydrochloride, also known as IBA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. IBA is a benzimidazole derivative that is commonly used as a ligand for various biological studies.

Applications De Recherche Scientifique

DNA Binding and Fluorescent Staining

2-Isopropyl-1h-benzoimidazol-5-ylamine dihydrochloride, as part of the Hoechst 33258 analogues, exhibits strong binding affinity to the minor groove of double-stranded B-DNA, specifically targeting AT-rich sequences. This characteristic makes it invaluable for fluorescent DNA staining, providing insights into cellular and molecular processes. Its derivatives are extensively utilized in plant cell biology for chromosome and nuclear staining, enabling detailed analysis of nuclear DNA content through flow cytometry and facilitating the study of plant chromosomes. Furthermore, these compounds have potential applications as radioprotectors and topoisomerase inhibitors, laying the groundwork for rational drug design and molecular investigations into DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).

Chemistry and Properties of Benzimidazole Compounds

The review of 2,6-bis-(benzimidazol-2-yl)-pyridine and its complexes highlights the diverse chemical properties and applications of benzimidazole derivatives. These compounds demonstrate a wide range of spectroscopic properties, structural versatility, magnetic characteristics, and biological and electrochemical activities. This breadth of properties suggests untapped areas of potential research, particularly in investigating unknown analogues of benzimidazole compounds. Such explorations could uncover new scientific applications and deepen our understanding of these molecules' interactions and functionalities (Boča, Jameson, & Linert, 2011).

Antioxidant Potential of Isoxazolone Derivatives

Isoxazolone derivatives, synthesized through reactions involving aromatic aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride, showcase significant biological and medicinal properties. These compounds are recognized for their antioxidant capabilities, offering promising therapeutic benefits. The synthesis process itself, catalyzed by environmentally friendly procedures, indicates the potential for developing new heterocycles that could serve as effective antioxidants, contributing to the field of medicinal chemistry and drug development (Laroum, Boulcina, Bensouici, & Debache, 2019).

Propriétés

IUPAC Name |

2-propan-2-yl-3H-benzimidazol-5-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3.2ClH/c1-6(2)10-12-8-4-3-7(11)5-9(8)13-10;;/h3-6H,11H2,1-2H3,(H,12,13);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDNXESWMNMMWLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC2=C(N1)C=C(C=C2)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

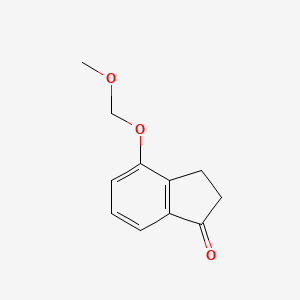

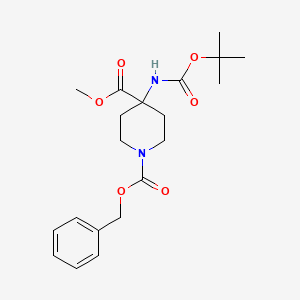

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(2-(hydroxymethyl)piperidin-1-yl)methanone](/img/structure/B3085517.png)

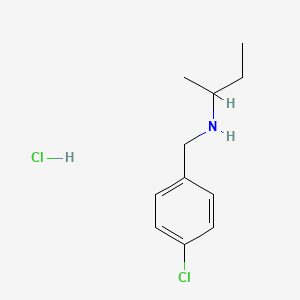

![N-[(4-chlorophenyl)methyl]oxan-4-amine](/img/structure/B3085528.png)